![molecular formula C21H19NO3S B6501943 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide CAS No. 1351641-74-1](/img/structure/B6501943.png)

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

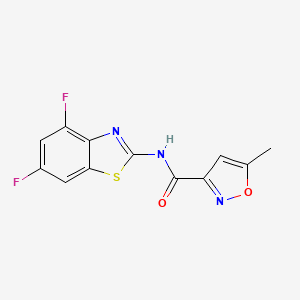

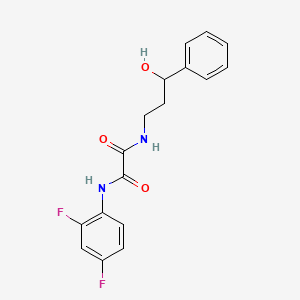

The compound “N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . Attached to this backbone is a thiophene ring, a five-membered ring with four carbon atoms and a sulfur atom . The molecule also contains a hydroxypropyl group (a three-carbon chain with a hydroxyl group attached) and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to elucidate the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the hydroxyl group might be involved in reactions such as esterification or substitution, while the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For instance, the presence of polar functional groups like hydroxyl and carboxamide could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Properties

Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . This makes them useful in the treatment of conditions that cause inflammation.

Anti-Psychotic Properties

Thiophene derivatives also exhibit anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in industries that deal with materials prone to corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the electronics industry.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound.

Antioxidant Properties

Some thiophene derivatives have shown significant antioxidant properties . This suggests potential applications in the prevention of diseases that are caused by oxidative stress.

Wirkmechanismus

Target of Action

Similar compounds with a thiophene nucleus have been reported to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .

Mode of Action

It’s worth noting that thiophene derivatives have been reported to exhibit various biological effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . These effects suggest that the compound may interact with its targets in a way that modulates their function, leading to these observed biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound affects multiple biochemical pathways .

Result of Action

The wide range of biological activities associated with thiophene derivatives suggests that this compound likely has significant molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c1-21(24,18-11-6-12-26-18)13-22-20(23)19-14-7-2-4-9-16(14)25-17-10-5-3-8-15(17)19/h2-12,19,24H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHUBKWPUMISCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6501879.png)

![N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6501894.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6501902.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B6501904.png)

![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6501918.png)

![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate](/img/structure/B6501927.png)

![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)

![1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6501947.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)

![N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6501956.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide](/img/structure/B6501958.png)